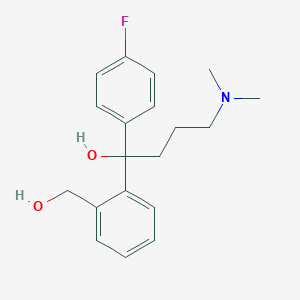

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol

Description

Properties

Molecular Formula |

C19H24FNO2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

4-(dimethylamino)-1-(4-fluorophenyl)-1-[2-(hydroxymethyl)phenyl]butan-1-ol |

InChI |

InChI=1S/C19H24FNO2/c1-21(2)13-5-12-19(23,16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22/h3-4,6-11,22-23H,5,12-14H2,1-2H3 |

InChI Key |

DUSBBMJAULQSHT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=CC=CC=C2CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, a fluorophenyl compound can undergo nucleophilic substitution with a dimethylamino group.

Reduction Reactions: These reactions are used to reduce intermediate compounds to the desired product. For instance, a ketone intermediate can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: These are used for carrying out the reactions in a controlled environment, allowing for precise control over reaction conditions.

Continuous Flow Reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- The dimethylamino group is a common feature in SERMs (e.g., tamoxifen derivatives) and antidepressants, influencing receptor binding and pharmacokinetics .

- The hydroxymethyl substituent in the target compound may enhance solubility compared to brominated or ethoxy analogs .

- Fluorophenyl groups are prevalent in CNS-active drugs (e.g., citalopram analogs) due to their metabolic stability and electron-withdrawing effects .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Hydroxymethyl group instability may necessitate stringent storage conditions to prevent degradation, as seen in brominated analogs .

- Fluorinated and chlorinated derivatives (e.g., 4-fluoro-1-butanol) exhibit distinct safety profiles, with fluorinated compounds requiring careful handling due to toxicity risks .

Biological Activity

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol, also known as Citadiol, is a compound of interest in pharmacological research due to its structural similarities to various antidepressants and its potential biological activities. This article provides a comprehensive overview of the biological activity associated with Citadiol, including its pharmacological properties, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H24FN2O2

- Molecular Weight : 344.42 g/mol

- CAS Number : 128173-53-5

The compound features a dimethylamino group, a fluorophenyl moiety, and a hydroxymethyl-substituted phenyl group, which contribute to its biological activity.

Antidepressant Properties

Citadiol is primarily studied for its antidepressant-like effects. It is structurally related to escitalopram, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that compounds with similar structures can exhibit significant serotonin reuptake inhibition, which is crucial for antidepressant activity.

- Mechanism of Action : Citadiol likely acts by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability and enhancing mood.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of Citadiol. The compound has shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.100 mg/mL |

The above table summarizes the MIC values for Citadiol against several pathogens, indicating its potential as an antimicrobial agent .

Study on Antidepressant Effects

A study conducted on the efficacy of Citadiol in animal models demonstrated significant antidepressant-like behavior in forced swim tests and tail suspension tests. The results indicated that Citadiol significantly reduced immobility time compared to control groups, suggesting its potential as an effective antidepressant .

Antimicrobial Efficacy Study

In a comparative study involving various synthesized compounds, Citadiol exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the chemical structure could enhance antibacterial potency. Citadiol's structural features were linked to its ability to disrupt bacterial cell walls, leading to cell death .

Q & A

Basic: What are the optimal synthetic routes and conditions for this compound?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, with palladium-catalyzed cross-coupling or nucleophilic substitution as key steps. For example, intermediates like 3-(hydroxymethyl)benzonitrile are coupled with fluorophenyl derivatives under inert conditions (e.g., nitrogen atmosphere) to preserve reactive groups. Continuous flow synthesis can enhance yield and reduce side reactions . Critical parameters include:

- Catalysts : Pd(OAc)₂ or Pd(PPh₃)₄ for coupling efficiency.

- Temperature : 60–80°C for optimal reaction kinetics.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol .

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- HPLC : To assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., dimethylamino δ ~2.2 ppm, fluorophenyl δ ~7.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 342.41 g/mol for C₂₀H₂₃FN₂O₂) .

- X-ray Crystallography : For absolute stereochemistry determination, though data is limited for this compound. Related chalcone structures show dihedral angles of 7.14°–56.26° between aromatic rings .

Advanced: How do structural modifications impact biological activity?

Methodological Answer:

Comparative SAR studies with analogs reveal:

Key Insight : The dimethylamino and fluorophenyl groups are critical for SSRI activity, while the hydroxymethyl group balances solubility and blood-brain barrier penetration .

Advanced: How can conformational stability be analyzed?

Methodological Answer:

- X-ray Diffraction : Determines dihedral angles between aromatic rings (e.g., fluorophenyl vs. hydroxymethylphenyl). For similar chalcones, angles range 7.14°–56.26°, affecting π-π stacking .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds) using CrystalExplorer software. Critical for predicting solid-state stability .

- DFT Calculations : B3LYP/6-31G(d) optimizations to model intramolecular hydrogen bonding (e.g., hydroxyl to dimethylamino) .

Advanced: What strategies are used for impurity profiling?

Methodological Answer:

- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomeric impurities (e.g., R vs. S isomers) .

- Reference Standards : Use USP/EP-certified impurities (e.g., Impurity E: (S)-Citadiol) for quantification. Detection limits: ≤0.1% via HPLC-UV .

- Forced Degradation : Acid/alkali hydrolysis (1M HCl/NaOH, 70°C) identifies hydrolysis products (e.g., demethylated derivatives) .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation risk; H315/H319) .

- Ventilation : Fume hoods to prevent inhalation of dust/aerosols (H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How does the compound interact with biological targets?

Methodological Answer:

- Molecular Docking : Autodock Vina simulations suggest the dimethylamino group forms hydrogen bonds with Ser438 in the serotonin transporter (SERT).

- In Vitro Assays : Radioligand binding (³H-paroxetine) in HEK293 cells expressing SERT (IC₅₀ ~1.2 nM for the S-enantiomer) .

- Metabolite Profiling : CYP2D6-mediated oxidation produces an N-oxide derivative, detected via LC-MS/MS .

Basic: What are the storage and stability requirements?

Methodological Answer:

- Storage : 2–8°C in amber vials under nitrogen to prevent oxidation of the hydroxymethyl group .

- Stability : Shelf life >24 months when protected from light and moisture (degradation <2% by HPLC) .

Advanced: How to resolve contradictions in toxicity data?

Methodological Answer:

- In Silico Tools : ProTox-II predicts oral LD₅₀ ~300 mg/kg (Class 4 toxicity), but experimental data is lacking.

- Ames Test : Negative for mutagenicity (TA98 strain, ±S9 metabolic activation) .

- Contradiction Note : Acute toxicity (H302) is inferred from analogs; lab-specific in vivo testing is recommended .

Advanced: What computational methods predict physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.